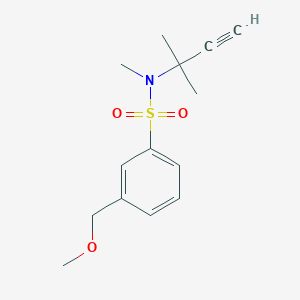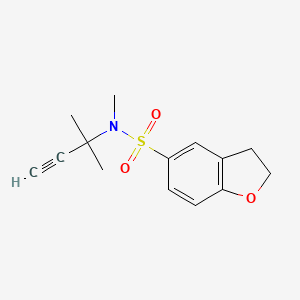
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid, also known as PTAA, is a synthetic compound that has shown potential for various scientific research applications. It is a derivative of the amino acid phenylalanine and contains a thiophene ring, which gives it unique properties.
科学研究应用
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown potential for various scientific research applications, including drug discovery, materials science, and biochemistry. It has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has also been used as a building block for the synthesis of novel materials, such as dendrimers and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is not fully understood, but it is believed to act as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. By inhibiting DPP-4, (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid may increase the levels of incretin hormones and improve glucose homeostasis.
Biochemical and Physiological Effects:
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DPP-4 activity, while in vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of diabetes. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under a range of conditions and can be stored for extended periods of time. However, one limitation of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it has low aqueous solubility, which may limit its use in certain experiments. It is also important to note that (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is a synthetic compound and may not accurately reflect the properties of natural compounds.
未来方向
There are several future directions for research on (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid. One area of interest is the development of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid-based materials for biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to fully understand the mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid and its potential as a therapeutic agent.
Conclusion:
In conclusion, (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is a synthetic compound with potential for various scientific research applications. It can be synthesized using a relatively simple method and has been investigated as a potential inhibitor of DPP-4 and a building block for novel materials. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown promising results in animal models of diabetes and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the properties and potential applications of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid.
合成方法
The synthesis of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid involves the reaction of phenylalanine with thiophene-3-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The reaction yields (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid as a white solid that is soluble in organic solvents.
属性
IUPAC Name |
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-13(7-6-11-8-9-20-10-11)16-14(15(18)19)12-4-2-1-3-5-12/h1-5,8-10,14H,6-7H2,(H,16,17)(H,18,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSWUCEOYYYGC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)


![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)


![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
